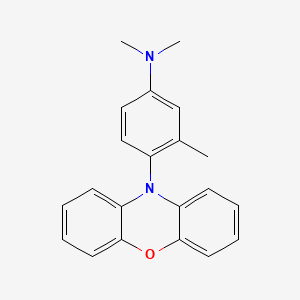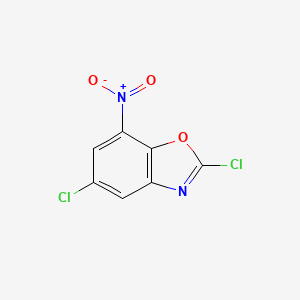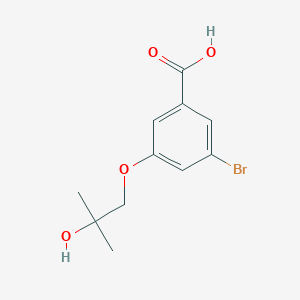
3-Bromo-5-(2-hydroxy-2-methylpropoxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(2-hydroxy-2-methylpropoxy)benzoic acid is an organic compound with a complex structure that includes a bromine atom, a hydroxy group, and a methylpropoxy group attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(2-hydroxy-2-methylpropoxy)benzoic acid typically involves multiple steps, starting with the bromination of a benzoic acid derivative. The hydroxy and methylpropoxy groups are introduced through subsequent reactions, often involving protection and deprotection steps to ensure the correct functional groups are added in the desired positions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of catalysts and optimized reaction conditions to maximize yield and purity. Techniques such as Suzuki–Miyaura coupling are commonly employed in the synthesis of complex organic molecules, including this compound .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-(2-hydroxy-2-methylpropoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution of the bromine atom can introduce various functional groups, leading to a wide range of derivative compounds.
Aplicaciones Científicas De Investigación
3-Bromo-5-(2-hydroxy-2-methylpropoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-2-hydroxy-5-methylbenzoic acid: Similar structure but with a methyl group instead of a methylpropoxy group.
3-Bromo-2-methylbenzoic acid: Lacks the hydroxy and methylpropoxy groups, making it less complex.
5-Bromo-2-hydroxybenzoic acid: Similar but with different positioning of the hydroxy group
Uniqueness
3-Bromo-5-(2-hydroxy-2-methylpropoxy)benzoic acid is unique due to the presence of both the hydroxy and methylpropoxy groups, which confer distinct chemical properties and reactivity
Propiedades
Fórmula molecular |
C11H13BrO4 |
|---|---|
Peso molecular |
289.12 g/mol |
Nombre IUPAC |
3-bromo-5-(2-hydroxy-2-methylpropoxy)benzoic acid |
InChI |
InChI=1S/C11H13BrO4/c1-11(2,15)6-16-9-4-7(10(13)14)3-8(12)5-9/h3-5,15H,6H2,1-2H3,(H,13,14) |
Clave InChI |
WSFXZXJMNGTRKB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(COC1=CC(=CC(=C1)C(=O)O)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


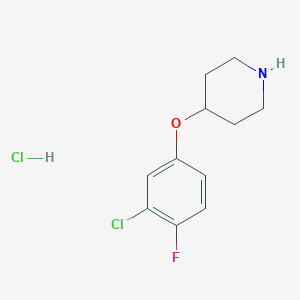
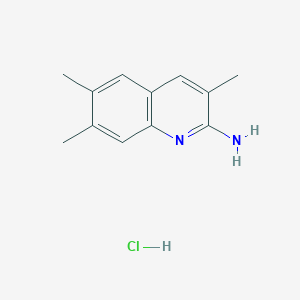
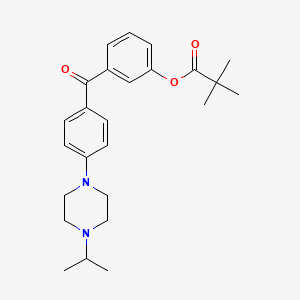
![7,7,9,17,19,19-hexamethyl-13-[2-[methyl(2-sulfoethyl)carbamoyl]-4-(prop-2-ynylcarbamoyl)phenyl]-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate](/img/structure/B13717585.png)
![7-Amino-5-(methylthio)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13717590.png)

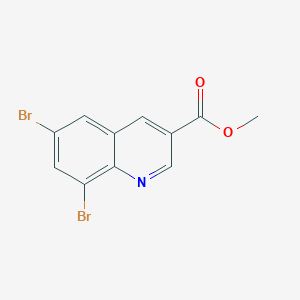
![N-[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]benzamide;hydrate;hydrochloride](/img/structure/B13717607.png)


![Methyl 4-((cyclobutylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13717627.png)
![2-(4-Chloro-3-ethynylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13717634.png)
